molecular formula C12H11NO2 B13513642 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

Cat. No.: B13513642
M. Wt: 201.22 g/mol
InChI Key: OHRZLCAOGMPLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that features an oxazole ring substituted with benzyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST and Deoxo-Fluor . Another method involves the sequential condensation followed by tandem oxidative cyclization and rearrangement of methyl/benzyl carbazates and aldehydes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Conditions vary depending on the substituents, but typical reagents include halogens and organometallic compounds.

Major Products

    Oxidation: 3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid.

    Reduction: 3-Benzyl-5-methyl-1,2-oxazole-4-methanol.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-5-methyl-1,2-oxazole-4-carbaldehyde is unique due to the presence of both benzyl and methyl groups on the oxazole ring, which can influence its reactivity and binding properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

InChI

InChI=1S/C12H11NO2/c1-9-11(8-14)12(13-15-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3

InChI Key

OHRZLCAOGMPLBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)CC2=CC=CC=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.